(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Overview
Description
(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a substitution reaction, often using dimethylamine as a reagent.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-[(methylamino)methyl]pyrrolidin-3-ol: Similar structure but with a methylamino group instead of a dimethylamino group.
(3S,5R)-5-[(ethylamino)methyl]pyrrolidin-3-ol: Similar structure but with an ethylamino group.
Uniqueness
(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the dimethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2757961-74-1 |
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Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
InChI Key |
BXLWSPJWTYSFJJ-VJBFUYBPSA-N |
Isomeric SMILES |
CN(C)C[C@H]1C[C@@H](CN1)O.Cl.Cl |
Canonical SMILES |
CN(C)CC1CC(CN1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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